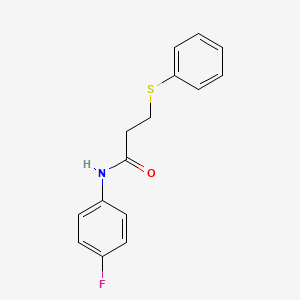

N-(4-fluorophenyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

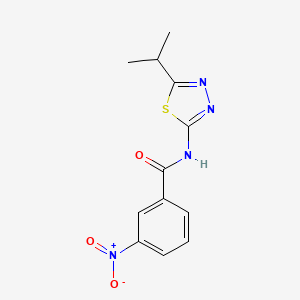

N-(4-fluorophenyl)-3-(phenylthio)propanamide is a compound that likely exhibits significant biological or chemical properties due to the presence of the fluorophenyl and phenylthio groups. The incorporation of these groups into propanamide derivatives has been explored for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds involves strategic reactions combining amphetamine and flurbiprofen derivatives, showcasing a methodology that could be adapted for N-(4-fluorophenyl)-3-(phenylthio)propanamide (Manolov, Ivanov, & Bojilov, 2022). Such processes typically employ coupling reactions facilitated by reagents like N,N’-Dicyclohexylcarbodiimide to form the desired amide linkage.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as 1H, 13C NMR, UV, IR, and mass spectral data, providing a comprehensive understanding of the compound's framework (Manolov, Ivanov, & Bojilov, 2023). These analytical methods help elucidate the arrangement of atoms and the presence of functional groups, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical behavior of N-(4-fluorophenyl)-3-(phenylthio)propanamide would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating phenylthio group. These characteristics can affect the compound's reactivity towards nucleophilic substitution, oxidation, and other chemical transformations. The synthesis and reactivity patterns of similar compounds provide insights into potential reactions (Tanaka, Minami, & Kaji, 1987).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Studies have demonstrated the pharmacokinetics and metabolism of compounds similar to "N-(4-fluorophenyl)-3-(phenylthio)propanamide," focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on selective androgen receptor modulators (SARMs) shows these compounds exhibit low clearance, moderate volume of distribution, and extensive metabolism in rats, indicating their potential for further therapeutic development (Di Wu et al., 2006).

Drug Metabolism

Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, undergoes metabolism to form various metabolites, including N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, suggesting the complexity of its metabolic pathways and the potential for adverse reactions or interactions (R. Goda et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-6-8-13(9-7-12)17-15(18)10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSAJFNWRDGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(phenylsulfanyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)